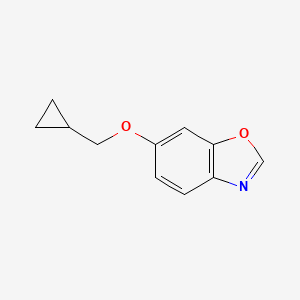

6-(Cyclopropylmethoxy)-1,3-benzoxazole

Descripción

6-(Cyclopropylmethoxy)-1,3-benzoxazole is a benzoxazole derivative characterized by a cyclopropylmethoxy substituent at the 6-position of the benzoxazole core.

This compound has been synthesized as an intermediate in the total synthesis of complex natural products, such as dihydrobenzofuran derivatives (e.g., compound 21 and 22 in –3). Key steps in its preparation involve palladium-catalyzed cross-coupling reactions (e.g., with 1-bromo-4-(cyclopropylmethoxy)benzene) and oxidation-reduction sequences using reagents like DIBAL and Dess-Martin periodinane (DMP) .

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

6-(cyclopropylmethoxy)-1,3-benzoxazole |

InChI |

InChI=1S/C11H11NO2/c1-2-8(1)6-13-9-3-4-10-11(5-9)14-7-12-10/h3-5,7-8H,1-2,6H2 |

Clave InChI |

GPDVRMXSZQUFDJ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1COC2=CC3=C(C=C2)N=CO3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 6-(Cyclopropylmethoxy)-1,3-benzoxazole and related benzoxazole derivatives:

Key Comparisons

Substituent Effects on Reactivity

- The cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)-1,3-benzoxazole introduces steric hindrance and electron-donating effects, which may slow oxidative degradation compared to linear alkoxy groups (e.g., methoxy or ethoxy) . In contrast, the ethyl carboxylate in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate provides a reactive site for nucleophilic substitution or hydrolysis, enhancing its utility as a synthetic intermediate .

Synthetic Utility

- 6-(Cyclopropylmethoxy)-1,3-benzoxazole is synthesized via palladium-catalyzed coupling (e.g., with tricyclohexylphosphonium tetrafluoroborate as a ligand), emphasizing its role in constructing complex scaffolds . Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, however, is optimized for scalability and modular derivatization, as highlighted in its application as a "versatile building block" .

6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one (JPB 61) is explicitly noted for its bioactive ketone group, which may interact with enzymatic targets .

Research Findings and Data

Mass Spectrometry Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.